N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide
Description
N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a chemical compound with diverse applications in scientific research. Its unique properties make it a promising candidate for drug discovery, polymers, and catalysis.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-18(2)13-7-3-11(4-8-13)9-10-16-14(19)15(20)17-12-5-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVYHNDSRVTEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the reaction of cyclopropylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties in drug discovery.
Industry: Utilized in the development of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide
- N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
Uniqueness
N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound belongs to the oxalamide class, which is known for its diverse applications in drug discovery and development. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a cyclopropyl group, a dimethylamino group attached to a phenethyl moiety, and an oxalamide linkage. The presence of these functional groups is crucial for its biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of various enzymes and receptors, leading to significant biological responses. Key mechanisms include:
- Binding to Enzymes : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways and affecting processes such as cell proliferation and apoptosis.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Modulation | Affects enzymatic activity related to metabolism |
Case Studies
-
Anticancer Activity Evaluation :
A study evaluated the effects of this compound on several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. -
Antimicrobial Testing :
In another study, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant antimicrobial activity, supporting its potential use in treating infections.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. Notable findings include:
- Synthesis Methodology : The compound can be synthesized through a multi-step process involving coupling reactions that yield high purity.
- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the cyclopropyl or dimethylamino groups can enhance or reduce biological activity, providing insights into optimizing efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
